L-Prolinamide

説明

RN given refers to cpd without isomeric designation

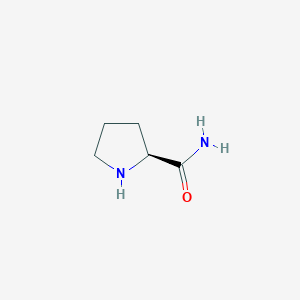

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226268 | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-52-4 | |

| Record name | L-Prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Prolinamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Prolinamide is a chiral carboxamide derivative of the proteinogenic amino acid L-proline. Its unique structural features, particularly the secondary amine within a rigid pyrrolidine ring, have established it as a valuable molecule in various fields of chemical research and development. In organic synthesis, this compound and its derivatives are recognized as highly effective organocatalysts, particularly in promoting asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction.[1] Furthermore, its role as a chiral building block makes it an important intermediate in the synthesis of complex molecules, including peptides and pharmaceuticals.[1][2] A notable application in drug development is its use as a key starting material in the synthesis of Vildagliptin, an oral antidiabetic medication.[3][4] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-pyrrolidine-2-carboxamide, is a white to off-white crystalline solid. It is soluble in polar solvents such as water and ethanol. The molecule possesses a stereocenter at the alpha-carbon, leading to its chirality and optical activity.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| CAS Number | 7531-52-4 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 95-97 °C | |

| Solubility | Soluble in water and ethanol (50 mg/ml) | |

| Specific Rotation [α]20/D | -106° (c = 1 in ethanol) | |

| pKa (Strongest Acidic) | 16.32 | |

| pKa (Strongest Basic) | 9.81 | |

| SMILES | NC(=O)[C@@H]1CCCN1 | |

| InChI Key | VLJNHYLEOZPXFW-BYPYZUCNSA-N |

Experimental Protocols

Synthesis of this compound from L-Proline

This protocol is adapted from methodologies described in patent literature, which involve the conversion of L-proline to an activated intermediate followed by ammonolysis.

Materials:

-

L-proline

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Triethylamine

-

Ammonia solution (e.g., 2.2 M in THF)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

-

Rotary evaporator

Procedure:

-

Activation of L-proline:

-

In a dry 500 mL three-neck flask under a nitrogen atmosphere, add L-proline (15 g, 0.13 mol) and anhydrous THF (250 mL) to form a suspension.

-

To this suspension, add triphosgene (13.5 g, 0.046 mol) at 20-25 °C.

-

Slowly heat the suspension to 30-40 °C with stirring and maintain this temperature for approximately 70 minutes, or until the solution becomes clear, indicating the formation of L-proline carbamoyl chloride.

-

Continue stirring at this temperature for an additional 30 minutes.

-

Cool the reaction mixture to 0 °C.

-

-

Formation of L-Proline-N-carboxy-anhydride (NCA):

-

Slowly add anhydrous triethylamine (15.5 g, 0.15 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature between 0-5 °C.

-

Continue stirring at this temperature for another 30 minutes.

-

The triethylamine hydrochloride precipitate is formed.

-

-

Ammonolysis:

-

Prepare a solution of ammonia in THF (e.g., 350 mL of a 2.2 M solution).

-

Add the previously prepared solution containing the L-proline-NCA intermediate dropwise to the ammonia solution, maintaining the temperature between -15 and -5 °C over approximately 80 minutes.

-

After the addition is complete, allow the reaction mixture to warm to 20-25 °C over 20 minutes and continue stirring for another 20 minutes.

-

Monitor the reaction completion using a suitable technique (e.g., HPLC).

-

-

Isolation and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

-

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the enantiomeric purity of this compound by derivatization followed by reverse-phase HPLC analysis.

Materials:

-

This compound sample

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Sodium bicarbonate solution (e.g., 2.0 mg/mL)

-

Acetonitrile (HPLC grade)

-

1 M Hydrochloric acid (HCl)

-

Water (HPLC grade)

-

Hypersil BDS C18 column (e.g., 4.6 x 250 mm, 5.0 µm)

-

HPLC system with a UV or PDA detector

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh 20 mg of the this compound sample into a 10 mL volumetric flask.

-

Add 2 mL of sodium bicarbonate solution and dilute to the mark with the same solution.

-

Transfer 500 µL of this solution to a vial.

-

Add 500 µL of a 5 mg/mL solution of Marfey's reagent in acetonitrile.

-

Seal the vial and heat at 65 °C for one hour.

-

Cool the vial to room temperature and add 250 µL of 1 M HCl. Mix well.

-

Take 300 µL of this solution and add 700 µL of a diluent (e.g., Water:Acetonitrile, 50:50 v/v). Mix well before injection.

-

-

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (4.6 x 250 mm, 5.0 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

The diastereomers of L- and D-Prolinamide will be separated, allowing for the quantification of the enantiomeric excess. The this compound diastereomer typically elutes before the D-Prolinamide diastereomer under these conditions.

-

Applications in Organic Synthesis and Drug Development

Organocatalysis: The Aldol Reaction

This compound is an effective organocatalyst for asymmetric aldol reactions. The proposed mechanism involves the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of this compound. This enamine then attacks the aldehyde in a stereocontrolled manner. The amide group of this compound is thought to play a crucial role in the stereochemical outcome through hydrogen bonding interactions in the transition state.

Caption: Mechanism of this compound catalyzed aldol reaction.

Intermediate in Vildagliptin Synthesis

This compound serves as a critical chiral starting material for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis typically involves the reaction of this compound with chloroacetyl chloride to form an amide intermediate, which is subsequently converted to the final drug molecule. The use of enantiomerically pure this compound is crucial to ensure the stereochemical integrity of the final active pharmaceutical ingredient.

Caption: Simplified synthesis pathway of Vildagliptin from this compound.

This compound is a versatile and valuable chiral molecule with significant applications in both academic research and industrial drug development. Its utility as an organocatalyst and a key synthetic intermediate underscores its importance. This guide has provided a comprehensive overview of its properties and experimental protocols to aid researchers and scientists in leveraging the full potential of this compound in their work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of L-Prolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Prolinamide, a derivative of the amino acid L-proline, is a versatile chiral building block with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, stemming from the pyrrolidine ring, make it a valuable intermediate in the synthesis of various bioactive molecules and a catalyst in asymmetric reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental methodologies and visual representations to aid researchers in its effective utilization.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O | [1][2] |

| Molecular Weight | 114.15 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 95-97 °C | |

| Boiling Point | 213.66 °C (rough estimate) | |

| Optical Rotation [α]²⁰/D | -106° (c=2, in ethanol) | |

| pKa (Strongest Acidic) | 16.21 ± 0.20 (Predicted) | |

| pKa (Strongest Basic) | 9.81 (Predicted) |

Solubility Profile

This compound exhibits solubility in a range of polar solvents. A detailed study using the gravimetric method determined its solubility in various pure solvents at different temperatures (278.15–323.15 K). The data indicates that solubility generally increases with temperature.

| Solvent | Solubility Description | Reference(s) |

| Water | Soluble | |

| Ethanol | Soluble (50 mg/ml) | |

| DMSO | 200 mg/mL (1752.08 mM; requires sonication) | |

| Tetrahydrofuran | Soluble | |

| n-Propanol | Soluble | |

| Acetone | Soluble | |

| Acetonitrile | Soluble | |

| Ethyl Acetate | Soluble | |

| N,N-Dimethylformamide | Soluble | |

| Isopropanol | Soluble | |

| n-Heptane | Sparingly Soluble | |

| n-Hexane | Sparingly Soluble | |

| Cyclohexane | Sparingly Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: Predicted spectra in D₂O are available and experimental spectra in H₂O can be referenced for comparison.

-

¹³C NMR Spectroscopy: Data is available from sources such as PubChem.

-

Infrared (IR) Spectroscopy: FTIR spectra, often obtained using KBr pellets or as a thin film, provide characteristic peaks for the amide and amine functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point, the Thiele tube method is a suitable micro-scale technique.

Protocol:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently.

-

A continuous stream of bubbles will emerge from the capillary tube as the boiling point is approached and exceeded.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination (Gravimetric Method)

The gravimetric method provides a quantitative measure of solubility.

Protocol:

-

A saturated solution of this compound is prepared by adding an excess of the compound to a known volume of the solvent at a specific temperature and stirring until equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

A known volume of the saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated completely, typically in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

The container with the dried solute is weighed.

-

The mass of the dissolved this compound is calculated, and the solubility is expressed in terms of mass of solute per volume or mass of solvent.

Optical Rotation Determination (Polarimetry)

As a chiral compound, the optical rotation of this compound is a key identifying characteristic.

Protocol:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., ethanol).

-

A polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The polarimeter is calibrated with the pure solvent (blank).

-

The optical rotation of the sample solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Spectroscopic Analysis

FTIR Spectroscopy (Solid Sample):

-

A small amount of this compound is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

The sample is placed in the FTIR spectrometer, and the spectrum is recorded.

¹H NMR Spectroscopy:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the NMR spectrometer, and the ¹H spectrum is acquired.

Chemical Reactivity and Stability

This compound is stable under normal laboratory conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.

Applications in Synthesis and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used for the treatment of type 2 diabetes.

Visualizing Molecular Structure and Synthetic Pathways

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Pathway of Vildagliptin from this compound

Caption: Simplified synthesis of Vildagliptin.

L-Proline and mTORC1 Signaling

While research on this compound's direct role in signaling is ongoing, its parent amino acid, L-proline, has been shown to activate the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.

Caption: L-Proline activation of mTORC1 pathway.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, essential for its application in research and development. The tabulated data, standardized experimental protocols, and visual diagrams offer a comprehensive resource for scientists and professionals working with this important chiral molecule. Further research into its biological activities and applications continues to expand its utility in the fields of chemistry and medicine.

References

L-Prolinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolinamide, a derivative of the amino acid L-proline, is a versatile chiral molecule with significant applications in organic synthesis and pharmaceutical development. This technical guide provides an in-depth overview of this compound, covering its fundamental physicochemical properties, detailed synthesis protocols, and its crucial role as an organocatalyst in asymmetric synthesis. Furthermore, this document explores the biological significance of the proline scaffold, detailing its involvement in key cellular signaling pathways and its function as a critical intermediate in the synthesis of important therapeutic agents.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 7531-52-4 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | |

| Melting Point | 95-97 °C | |

| Optical Activity | [α]20/D −106° (c = 1 in ethanol) | |

| Appearance | White to light yellow powder or crystals |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is crucial for its application in various chemical processes. Several methods have been developed, primarily starting from L-proline. Below are detailed experimental protocols for two common synthesis routes.

Synthesis via L-proline and Triphosgene

This method involves the formation of an N-carboxyanhydride (NCA) intermediate from L-proline and triphosgene, followed by ammonolysis.

Experimental Protocol:

-

Reaction Vessel Setup: A dry 500 mL three-neck flask equipped with a stirrer and under a nitrogen atmosphere is charged with 250 mL of anhydrous tetrahydrofuran (THF).

-

Reactant Addition: To the THF, add L-proline (15g, 0.13 mol) and triphosgene (13.5g, 0.046 mol) at a temperature of 20-25°C to form a suspension.

-

Intermediate Formation: The suspension is slowly heated to 30-40°C with continuous stirring and maintained for 70 minutes until the solution becomes clear. The reaction is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the L-proline carbamoyl chloride intermediate.

-

HCl Removal: The reaction mixture is then concentrated under reduced pressure at 10-20°C for 30 minutes to remove dissolved HCl gas.

-

Ammonolysis: The resulting intermediate is then subjected to ammonolysis to yield this compound.

Synthesis from 1-acetyl-2-pyrrolidinecarboxamide

This protocol describes the deacetylation of a protected prolinamide derivative to yield the final product.

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel, add 44.41 g of 1-acetyl-2-pyrrolidinecarboxamide and 160 mL of 2N HCl.

-

Reflux: Heat the mixture to 103°C and maintain a gentle reflux for 2 hours.

-

Work-up: After the reaction is complete, concentrate the mixture to a small volume until crystallization begins.

-

pH Adjustment and Isolation: Adjust the pH of the solution to 8, which will precipitate the product. The solid this compound is then collected by filtration and dried. This method reports a yield of 95.3%.

This compound in Asymmetric Organocatalysis

This compound and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, offering a metal-free alternative for the stereoselective formation of carbon-carbon bonds.

Mechanism of Action in Aldol Reactions

In aldol reactions, this compound is believed to function through an enamine-based catalytic cycle, similar to proline. The secondary amine of the pyrrolidine ring reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde electrophile in a stereocontrolled manner. The amide group of this compound is thought to play a crucial role in the transition state, participating in hydrogen bonding to orient the substrates and enhance enantioselectivity.

Caption: Workflow of this compound in an asymmetric aldol reaction.

Role in Drug Development and Synthesis

This compound serves as a crucial chiral building block in the synthesis of several pharmaceuticals. Its rigid pyrrolidine ring and functional groups make it an ideal starting material for creating complex molecules with specific stereochemistry.

Key Intermediate in the Synthesis of Vildagliptin

Vildagliptin is an oral anti-hyperglycemic agent (a dipeptidyl peptidase-4 inhibitor) used for the treatment of type 2 diabetes. This compound is a key starting material in the industrial synthesis of Vildagliptin.

The synthesis typically involves the reaction of this compound with chloroacetyl chloride to form an intermediate, which is then further processed and coupled with 3-amino-1-adamantanol to yield Vildagliptin.

Caption: Simplified synthetic route to Vildagliptin using this compound.

Biological Context: Proline and Cellular Signaling

While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on its parent molecule, L-proline, provides a valuable framework for understanding its potential biological roles. L-proline metabolism is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and stress responses.

L-Proline Metabolism and Associated Signaling Pathways

L-proline biosynthesis and catabolism are tightly regulated processes that are connected to major cellular signaling networks. The metabolism of proline can influence the cellular redox state and energy balance, thereby impacting signaling cascades.

Caption: Interplay between L-proline metabolism and key cellular signaling pathways.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with established and efficient synthesis protocols, make it a readily accessible and valuable chemical entity. Its primary application as a chiral organocatalyst highlights its importance in modern, sustainable organic synthesis. Furthermore, its role as a key building block for the antidiabetic drug Vildagliptin underscores its direct relevance to drug development. While further research is needed to elucidate the direct biological activities of this compound, the known involvement of the proline scaffold in critical cellular signaling pathways suggests a promising area for future investigation. This technical guide provides a solid foundation for researchers and professionals working with or interested in the multifaceted nature of this compound.

References

Key characteristics and functions of L-Prolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolinamide, the amide derivative of the amino acid L-proline, is a versatile chiral molecule with significant applications in organic synthesis and pharmaceutical development. Its unique structural features, including a secondary amine within a pyrrolidine ring and an amide functionality, impart valuable properties as an organocatalyst and a chiral building block. This technical guide provides an in-depth overview of the core characteristics and functions of this compound, including its physicochemical properties, synthesis and purification protocols, and key applications in asymmetric catalysis and as a crucial intermediate in the synthesis of pharmaceuticals such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. Detailed experimental methodologies and mechanistic insights are presented to support its practical application in research and development.

Core Characteristics of this compound

This compound is a white to off-white crystalline solid.[1] It is the carboxamide derivative of the proteinogenic amino acid L-proline.[2] Its structure features a five-membered pyrrolidine ring, which confers conformational rigidity, and a primary amide group. This combination of functional groups makes it a valuable chiral synthon and organocatalyst.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 7531-52-4 | [3] |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 95-97 °C | |

| Boiling Point | ~213.66 °C (rough estimate) | |

| Optical Activity | [α]20/D −106° (c = 1 in ethanol) | |

| Water Solubility | Soluble (50 mg/ml) | |

| Ethanol Solubility | Soluble (50 mg/ml) |

Solubility Data

The solubility of this compound in various organic solvents at different temperatures is a critical parameter for its use in synthesis, purification, and formulation. Table 2 provides a summary of its mole fraction solubility (x₁) in several common solvents.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Tetrahydrofuran | 278.15 | 0.00132 |

| 298.15 | 0.00288 | |

| 323.15 | 0.00765 | |

| n-Propanol | 278.15 | 0.00491 |

| 298.15 | 0.00832 | |

| 323.15 | 0.01643 | |

| Acetone | 278.15 | 0.00166 |

| 298.15 | 0.00315 | |

| 323.15 | 0.00754 | |

| Acetonitrile | 278.15 | 0.00115 |

| 298.15 | 0.00223 | |

| 323.15 | 0.00511 | |

| Ethyl Acetate | 278.15 | 0.00031 |

| 298.15 | 0.00069 | |

| 323.15 | 0.00198 | |

| N,N-Dimethylformamide | 278.15 | 0.04127 |

| 298.15 | 0.05981 | |

| 323.15 | 0.09562 | |

| Isopropanol | 278.15 | 0.00211 |

| 298.15 | 0.00375 | |

| 323.15 | 0.00793 | |

| n-Heptane | 278.15 | 0.00002 |

| 298.15 | 0.00005 | |

| 323.15 | 0.00014 | |

| n-Hexane | 278.15 | 0.00001 |

| 298.15 | 0.00003 | |

| 323.15 | 0.00011 | |

| Cyclohexane | 278.15 | 0.00001 |

| 298.15 | 0.00002 | |

| 323.15 | 0.00007 |

Data extracted from the Journal of Chemical & Engineering Data.

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. Representative data is summarized in Table 3.

| Technique | Key Features |

| ¹H NMR | Predicted peaks in D₂O: ~3.8 (t, 1H), ~3.0 (t, 2H), ~1.9 (m, 2H), ~1.6 (m, 2H) ppm. |

| ¹³C NMR | Predicted peaks: ~180 (C=O), ~62 (CH), ~47 (CH₂), ~31 (CH₂), ~26 (CH₂) ppm. |

| IR (KBr) | Characteristic peaks around 3300-3500 cm⁻¹ (N-H stretching of amide and amine), ~1650 cm⁻¹ (C=O stretching, Amide I), ~1600 cm⁻¹ (N-H bending, Amide II). |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 114. Key fragments often observed at m/z 70 (pyrrolidine ring fragment) and 44 (amide fragment). |

Experimental Protocols

Synthesis of this compound from L-Proline

Several methods exist for the synthesis of this compound from L-proline. A common approach involves the activation of the carboxylic acid group followed by amidation. The following protocol is a representative example.

Method 1: Using Triphosgene

This method involves the formation of an N-carboxyanhydride intermediate.

-

Step 1: Formation of L-Proline Carbamoyl Chloride. In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend L-proline (15 g, 0.13 mol) and triphosgene (13.5 g, 0.046 mol) in 250 mL of dry tetrahydrofuran (THF) at 20-25 °C.

-

Step 2: N-Carboxyanhydride Formation. Slowly heat the suspension to 30-40 °C with stirring and maintain for approximately 70 minutes, or until the solution becomes clear. Continue stirring at this temperature for an additional 30 minutes.

-

Step 3: Removal of HCl. Concentrate the reaction mixture under reduced pressure at 10-20 °C for 30 minutes to remove dissolved HCl gas.

-

Step 4: Ammonolysis. The resulting L-proline-N-carboxyl-anhydride is then subjected to ammonolysis. This can be achieved by reacting with an ammonia solution (e.g., ammonia in methanol, water, or dichloromethane) at a controlled temperature (e.g., -20 to 40 °C) for 0.5-2 hours to yield this compound.

Method 2: Via Methyl Ester Intermediate and Ammonolysis

-

Step 1: Esterification of L-Proline. In a 1 L flask, add L-proline (100 g) to 500 mL of methanol. Cool the mixture to 0 to -10 °C and slowly add thionyl chloride (14 g) while stirring. After the addition, heat the mixture to reflux for 1-2 hours.

-

Step 2: Isolation of Methyl L-Prolinate Hydrochloride. Concentrate the reaction mixture under reduced pressure to obtain L-proline methyl ester hydrochloride as a yellow oil.

-

Step 3: Ammonolysis. Dissolve the crude methyl L-prolinate hydrochloride in 400 mL of methanol and cool to 0-10 °C. Bubble ammonia gas through the solution, maintaining the temperature between 15-20 °C, and continue the reaction for 15 hours.

-

Step 4: Product Isolation. After the reaction is complete, evaporate the methanol under reduced pressure to yield the crude this compound.

Purification of this compound by Recrystallization

-

Step 1: Dissolution. Dissolve the crude this compound (e.g., 30 g) in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., methanol or ethyl acetate). For instance, dissolve in 15 g of methanol at 40 °C or in 150 mL of ethyl acetate at 55 °C.

-

Step 2: Decolorization (Optional). Add activated carbon (e.g., 1.5 g) to the hot solution and stir for 1 hour to remove colored impurities.

-

Step 3: Hot Filtration. Filter the hot solution to remove the adsorbent.

-

Step 4: Crystallization. Allow the filtrate to cool slowly to room temperature and then cool further in an ice bath (0-5 °C) to induce crystallization. An anti-solvent (a solvent in which this compound is poorly soluble, such as n-heptane or n-hexane) can be added to the filtrate to promote precipitation.

-

Step 5: Isolation and Drying. Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

Caption: Workflow for the purification of this compound.

This compound Catalyzed Asymmetric Aldol Reaction

This compound and its derivatives are effective organocatalysts for asymmetric aldol reactions. The following is a general protocol.

-

Step 1: Reaction Setup. To a reaction vessel containing anhydrous acetone (1 mL, serving as both solvent and reactant), add the desired aldehyde (0.5 mmol).

-

Step 2: Catalyst Addition. Add the this compound catalyst (typically 20 mol%).

-

Step 3: Reaction. Stir the mixture at the desired temperature (e.g., -25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 24 to 48 hours.

-

Step 4: Quenching. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Step 5: Extraction. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Step 6: Work-up. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Step 7: Purification. Remove the solvent under reduced pressure and purify the resulting aldol adduct by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent).

Key Functions and Applications

Organocatalysis

This compound and its derivatives function as organocatalysts by forming a nucleophilic enamine intermediate with a ketone donor. This enamine then attacks an aldehyde acceptor in a stereocontrolled manner. The amide group of the catalyst is believed to play a crucial role in the stereoselectivity by forming a hydrogen bond with the aldehyde, thereby orienting its approach to the enamine. This mechanism is analogous to that of L-proline catalysis.

Caption: Enamine-based catalytic cycle of this compound.

Intermediate in Drug Synthesis

3.2.1. Vildagliptin Synthesis

This compound is a key starting material for the synthesis of Vildagliptin, an oral anti-diabetic drug. The synthesis involves the reaction of this compound with chloroacetyl chloride to form an intermediate, which is subsequently converted to Vildagliptin. The stereochemical purity of this compound is critical in this process to avoid the formation of the undesired D-isomer of Vildagliptin.

Caption: Synthetic route to Vildagliptin from this compound.

3.2.2. Other Pharmaceutical Applications

Derivatives of this compound have also been investigated for other therapeutic applications. For instance, some prolinamide-based compounds have been synthesized and evaluated for their anti-cancer properties against various human carcinoma cell lines. These derivatives are explored for their potential to target and interact with nucleic acid secondary structures that are implicated in gene expression related to cancer.

Role in Biological Molecules

This compound forms the C-terminal residue of Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidythis compound. TRH is a hypothalamic releasing hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. In this context, this compound is a structural component of a crucial signaling molecule in the endocrine system, rather than having a direct signaling role itself.

Conclusion

This compound is a fundamentally important chiral molecule with a well-established and growing role in both academic research and industrial applications. Its utility as an organocatalyst in asymmetric synthesis provides an environmentally benign alternative to metal-based catalysts. Furthermore, its role as a key intermediate in the manufacture of high-value pharmaceuticals, most notably Vildagliptin, underscores its significance in drug development. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its synthesis and application, and an exploration of its key functions. The continued investigation into this compound and its derivatives is expected to yield further innovations in asymmetric synthesis and the development of novel therapeutics.

References

Spectroscopic Profile of L-Prolinamide: A Technical Guide

Introduction

L-Prolinamide, the carboxamide derivative of the amino acid L-proline, is a crucial chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its distinct molecular structure, featuring a pyrrolidine ring fused to an amide group, gives it unique chemical properties.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm |

| ¹³C NMR | |

| C=O (Amide) | 177.483 |

| CH (α-carbon) | 63.922 |

| CH₂ (δ-carbon) | 48.775 |

| CH₂ (β-carbon) | 31.728 |

| CH₂ (γ-carbon) | 26.487 |

| ¹H NMR | |

| CH (α-proton) | 4.119 |

| CH₂ (δ-protons) | 3.366 |

| CH₂ (β-protons) | 2.337, 2.022 |

| CH₂ (γ-protons) | 2.022 |

Note: NMR data is typically referenced to a standard like Tetramethylsilane (TMS). The solvent used for these measurements was D₂O.[2][3]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amide) |

| ~2980-2840 | C-H stretching (aliphatic) |

| ~1670 | C=O stretching (amide I band) |

| ~1600 | N-H bending (amide II band) |

| ~1450 | CH₂ scissoring |

Note: IR data is often collected from a sample prepared as a KBr pellet or a Nujol mull.[4]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 114.15 | - | [M]+ (Molecular Ion) |

| 70 | 100 | [M-CONH₂]+ |

| 44 | - | [CONH₂]+ |

| 41 | - | Fragment |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., GC-MS).

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should encompass the expected chemical shift range for all protons (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

For quantitative analysis, a gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (nOe).

-

-

Data Processing: Process the Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of volatile organic solvents and water (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Ensure the final sample is free of non-volatile salts and buffers, as they can interfere with ionization.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., a TOF, Quadrupole, or Ion Trap analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the instrument parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve optimal ionization and signal intensity.

-

For fragmentation data (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

L-Prolinamide: A Comprehensive Technical Guide to its Role in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Prolinamide, a derivative of the naturally occurring amino acid L-proline, has emerged as a cornerstone in the field of organocatalysis. Its unique structural features, featuring a rigid pyrrolidine ring and an amide functionality, enable it to effectively catalyze a variety of asymmetric transformations, providing access to chiral molecules with high enantiopurity. This technical guide delves into the core applications of this compound and its derivatives in asymmetric synthesis, with a focus on aldol, Michael, and Mannich reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and development.

Core Principles of this compound Catalysis

The catalytic efficacy of this compound stems from its ability to act as a bifunctional catalyst. The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the amide group, particularly the N-H proton, can act as a hydrogen bond donor, activating the electrophile and orienting it for a stereoselective attack by the enamine. This dual activation model is central to the high enantioselectivity observed in many this compound-catalyzed reactions.

Structural modifications of the this compound scaffold have led to the development of highly efficient catalysts with improved activity and selectivity. Introducing substituents on the amide nitrogen or incorporating additional functional groups, such as hydroxyl or sulfonamide moieties, can fine-tune the steric and electronic properties of the catalyst, leading to enhanced stereocontrol.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis and drug discovery. This compound and its derivatives have proven to be highly effective catalysts for this transformation.

Catalytic Performance in Aldol Reactions

The following table summarizes the performance of various this compound-based catalysts in the asymmetric aldol reaction between different aldehydes and ketones.

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (anti:syn) | Reference |

| This compound | 4-Nitrobenzaldehyde | Acetone | Neat | RT | - | up to 46 | - | [1][2][3][4] |

| (S)-N-(2-hydroxy-1,2-diphenylethyl)-pyrrolidine-2-carboxamide | Aromatic Aldehydes | Acetone | Neat | -25 | - | up to 93 | - | [1] |

| (S)-N-(2-hydroxy-1,2-diphenylethyl)-pyrrolidine-2-carboxamide | Aliphatic Aldehydes | Acetone | Neat | -25 | - | >99 | - | |

| Phenolic this compound Polymer | Aromatic Aldehydes | Cyclohexanone | H2O | RT | up to 91 | up to 87 | up to 6:94 | |

| This compound with Adamantane | 4-Nitrobenzaldehyde | Cyclohexanone | Brine | 0 | up to 98 | >99 | >99:1 |

Note: '-' indicates data not specified in the source.

Mechanistic Pathway of the this compound Catalyzed Aldol Reaction

The catalytic cycle of the this compound catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde, which is activated through hydrogen bonding with the amide proton of the catalyst. The stereochemical outcome is determined by the facial selectivity of this attack, which is directed by the chiral scaffold of the catalyst.

Caption: Catalytic cycle of the this compound catalyzed asymmetric aldol reaction.

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., neat, DMSO, brine), add the this compound catalyst (typically 5-30 mol%).

-

Addition of Ketone: Add the ketone (2.0-10.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at the specified temperature (ranging from room temperature to -25 °C) for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.

-

Analysis: Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. This compound-based catalysts have been successfully employed in the enantioselective addition of nucleophiles to α,β-unsaturated compounds.

Catalytic Performance in Michael Additions

The table below highlights the effectiveness of this compound catalysts in asymmetric Michael addition reactions.

| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| This compound derivatives | Cyclic/Acyclic Ketones | β-Nitrostyrenes | - | - | - | up to 95 | - | |

| This compound phenols | Cyclohexanone | Aromatic Aldehydes | Neat | - | - | up to 96 | 98:2 | |

| This compound phenols | Cyclohexanone | Aromatic Aldehydes | H2O | - | - | up to 99 | 98:2 |

Note: '-' indicates data not specified in the source.

Mechanistic Pathway of the this compound Catalyzed Michael Addition

Similar to the aldol reaction, the Michael addition proceeds via an enamine intermediate. The enamine adds to the Michael acceptor in a conjugate fashion, with the stereoselectivity being governed by the catalyst's chiral environment.

Caption: Experimental workflow for a typical this compound catalyzed Michael addition.

Experimental Protocol: General Procedure for Asymmetric Michael Addition

-

Reaction Setup: In a reaction vessel, dissolve the this compound catalyst (10-20 mol%) and the Michael donor (e.g., ketone, 1.2-2.0 equivalents) in the chosen solvent.

-

Addition of Acceptor: Add the Michael acceptor (1.0 equivalent) to the mixture.

-

Reaction Conditions: Stir the reaction at the designated temperature until completion, as indicated by TLC analysis.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography.

-

Stereochemical Analysis: The enantiomeric excess and diastereomeric ratio of the purified product are determined by chiral HPLC and NMR spectroscopy, respectively.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that provides a direct route to chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. L-proline and its amide derivatives are effective catalysts for this transformation.

Catalytic Performance in Mannich Reactions

While specific quantitative data for this compound in Mannich reactions is less compiled in single sources, the general mechanism follows that of L-proline, which has been extensively studied. The reaction typically affords high yields and excellent diastereo- and enantioselectivities.

Mechanistic Pathway of the this compound Catalyzed Mannich Reaction

The reaction proceeds through the formation of an enamine from the ketone and the catalyst, which then attacks an in-situ formed imine from the aldehyde and amine components. The catalyst's stereochemistry dictates the facial selectivity of the enamine attack on the imine.

Caption: Logical relationship in the this compound catalyzed Mannich reaction.

Experimental Protocol: General Procedure for Asymmetric Mannich Reaction

-

Reaction Setup: To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., DMSO), add the this compound catalyst (10-30 mol%).

-

Addition of Ketone: Add the ketone (2.0-5.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO3 and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to yield the β-amino carbonyl product.

-

Characterization: Confirm the structure and determine the stereochemical purity of the product using standard analytical techniques.

Conclusion

This compound and its derivatives have established themselves as versatile and powerful organocatalysts for a range of asymmetric transformations. Their accessibility, operational simplicity, and high catalytic efficiency make them attractive tools for the synthesis of chiral molecules in both academic and industrial settings. The continued development of novel this compound-based catalysts holds significant promise for advancing the field of asymmetric synthesis and enabling the efficient production of complex, high-value chiral compounds.

References

The Pivotal Role of L-Proline Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine ring, and its derivatives are central to a vast array of biological processes. Their distinct structural properties confer specific functionalities that are critical in protein structure and folding, cellular signaling, and enzymatic catalysis. Furthermore, the development of synthetic L-proline derivatives has opened new avenues in drug discovery and asymmetric synthesis, making this class of molecules a subject of intense research and therapeutic interest. This technical guide provides an in-depth exploration of the biological significance of L-proline derivatives, complete with experimental methodologies and quantitative data to support further research and development.

Structural Significance: The Architectural Backbone of Proteins

The rigid conformational constraints of the proline ring are fundamental to the architecture of proteins, influencing secondary and tertiary structures.

Collagen Stability and Synthesis

L-proline and its hydroxylated derivative, 4-hydroxyproline, are indispensable for the stability of collagen, the most abundant protein in mammals.[1][2][3] They permit the sharp twisting of the collagen triple helix.[4] Proline hydroxylation is a critical post-translational modification that stabilizes the triple-helical structure of collagen.[3] This process is catalyzed by prolyl hydroxylases and is essential for the integrity of connective tissues.

Polyproline II Helices in Protein-Protein Interactions

Polypeptide chains rich in proline can adopt a unique, left-handed helical structure known as a polyproline II (PPII) helix. Unlike alpha-helices and beta-sheets, PPII helices are not stabilized by internal hydrogen bonds but are crucial for mediating protein-protein interactions. These structures are often found in the binding sites for various protein domains, including SH3, WW, and EVH1 domains, playing a significant role in signal transduction and the assembly of protein complexes.

L-Proline Derivatives in Cellular Signaling

Proline-rich motifs (PRMs) within proteins act as recognition sites for a multitude of signaling proteins, thereby orchestrating complex cellular communication networks.

SH3 and WW Domain Interactions

Src Homology 3 (SH3) and WW domains are protein modules that specifically recognize and bind to proline-rich sequences. These interactions are fundamental to a wide range of cellular processes, including cell growth, cytoskeletal rearrangement, and transcription. The specificity of these interactions is determined by the amino acid sequence flanking the core PxxP motif.

Proline Metabolism and Signaling Pathways

The metabolism of L-proline is intricately linked to cellular signaling. Proline availability can influence the activity of key signaling pathways such as the mechanistic target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways. Proline catabolism, mediated by proline dehydrogenase (PRODH), generates reactive oxygen species (ROS) which can act as signaling molecules and stabilize hypoxia-inducible factors (HIFs).

Below is a diagram illustrating the central role of proline metabolism in cellular signaling.

Enzymatic Activity and Catalysis

The unique chemical properties of L-proline and its derivatives make them central to various enzymatic reactions and as powerful tools in synthetic chemistry.

Proline Cis-Trans Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The isomerization between these two states is an intrinsically slow process that can be a rate-limiting step in protein folding and can regulate protein function. This process is catalyzed by a class of enzymes known as peptidyl-prolyl isomerases (PPIases).

L-Proline Derivatives as Enzyme Inhibitors

The rigid structure of the proline ring makes it an excellent scaffold for the design of enzyme inhibitors. Derivatives of L-proline have been developed to target a range of enzymes with therapeutic relevance.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: L-proline derivatives are the cornerstone of many ACE inhibitors used to treat hypertension.

-

Matrix Metalloproteinase (MMP) Inhibitors: D-proline derivatives have been designed as selective inhibitors of MMPs, which are implicated in cancer progression.

-

Metallo-β-Lactamase (MBL) Inhibitors: Proline-based compounds are being explored as inhibitors of MBLs to combat antibiotic resistance.

-

Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR1) Inhibitors: Targeting proline metabolism through the inhibition of PRODH and PYCR1 is a promising strategy in cancer therapy.

| Inhibitor Class | Target Enzyme | Therapeutic Area | Example Compound (if available) | Reference |

| ACE Inhibitors | Angiotensin-Converting Enzyme | Hypertension | Captopril, Enalapril | |

| MMP Inhibitors | Matrix Metalloproteinases | Cancer | D-proline derivatives | |

| MBL Inhibitors | Metallo-β-lactamases | Infectious Diseases | Proline-based scaffolds | |

| PRODH/PYCR1 Inhibitors | Proline Dehydrogenase/PYCR1 | Cancer | N-formyl L-proline (NFLP) |

Organocatalysis

(S)-proline and its derivatives have emerged as highly effective organocatalysts in asymmetric synthesis, facilitating a wide range of chemical transformations with high enantioselectivity. The catalytic prowess of proline stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds, while its carboxylic acid moiety acts as a Brønsted acid to activate the electrophile.

Below is a generalized workflow for a proline-catalyzed asymmetric aldol reaction.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of L-proline derivatives.

General Synthesis of L-Proline Amide Derivatives (ACE Inhibitor Scaffolds)

This protocol describes a general method for the synthesis of L-proline amide derivatives, which can be screened for ACE inhibitory activity.

Materials:

-

L-proline

-

Appropriate acid chloride

-

Pyridine (solvent)

-

Ice bath

-

Round-bottomed flask

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask immersed in an ice bath, dissolve L-proline in pyridine.

-

Slowly add the desired acid chloride to the stirred solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute hydrochloric acid solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and dry over magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product, which can be further purified by recrystallization or column chromatography.

In Vitro Assay for ACE Inhibitory Activity

This protocol outlines a method for determining the in vitro ACE inhibitory activity of synthesized L-proline derivatives.

Materials:

-

Synthesized L-proline derivatives

-

Human ACE antibody-coated microplate

-

Human ACE standard or sample

-

Biotinylated human ACE antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Add samples or standards containing the L-proline derivatives to the wells of the ACE antibody-coated microplate. ACE present in the sample will bind to the coated antibodies.

-

Add biotinylated human ACE antibody to each well, which will bind to the captured ACE.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP to each well, which will bind to the biotinylated antibody.

-

Wash the plate again.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of ACE bound, and thus the inhibitory activity of the compounds can be determined by comparing the absorbance of the samples to the controls.

Assay for Proline Dehydrogenase (PRODH) Inhibition

This protocol describes a method to measure the inhibition of PRODH activity.

Materials:

-

Isolated mitochondria or purified PRODH

-

L-proline

-

Inhibitor compound

-

Assay buffer (e.g., KHE buffer: 120 mmol/L KCl, 3 mmol/L HEPES, 5 mmol/L KH₂PO₄, pH 7.2)

-

Rotenone (to inhibit Complex I)

-

Reagents for detecting NADH formation (e.g., fluorescence-based assay) or P5C production (e.g., o-aminobenzaldehyde assay)

Procedure:

-

Prepare solutions of L-proline and the inhibitor in the assay buffer.

-

Isolate mitochondria from a suitable cell line (e.g., ZR-75-1) or use purified PRODH.

-

In a 96-well plate, mix the isolated mitochondria or purified enzyme with the assay buffer containing rotenone.

-

Initiate the reaction by adding the L-proline solution (with or without the inhibitor).

-

Monitor the formation of NADH by measuring the increase in fluorescence over time, or measure the production of P5C using a colorimetric assay with o-aminobenzaldehyde.

-

The inhibitory effect of the compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.

Conclusion

L-proline and its derivatives are a fascinating and functionally diverse class of molecules with profound implications for biology and medicine. From their fundamental role in shaping the structure of proteins to their intricate involvement in cellular signaling and their application as powerful catalysts and therapeutic agents, the study of L-proline derivatives continues to be a vibrant and fruitful area of research. This guide provides a foundational understanding and practical methodologies to aid researchers in further unraveling the complexities and harnessing the potential of these remarkable compounds.

References

L-Prolinamide as a Precursor in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolinamide, the amide derivative of the amino acid L-proline, serves as a valuable and versatile precursor in the field of peptide synthesis. Its unique structural features and reactivity offer distinct advantages, particularly in the construction of peptides with a C-terminal prolinamide, a motif present in numerous biologically active molecules. This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis, with a focus on solution-phase methodologies. It includes detailed experimental protocols, a summary of quantitative data, and a discussion of the challenges and key considerations for researchers in drug development and peptide chemistry.

Introduction

Peptides are crucial molecules in a vast array of biological processes and have garnered significant attention as therapeutic agents. The chemical synthesis of peptides with specific sequences and modifications is a cornerstone of drug discovery and development. This compound emerges as a key building block in this endeavor, primarily for the synthesis of peptides featuring a C-terminal proline amide. This modification can enhance the biological activity and stability of peptides by protecting them from enzymatic degradation.[1]

This compound is a crystalline solid, soluble in water and ethanol.[2] Its primary amine allows for the formation of a peptide bond with the carboxyl group of an incoming N-protected amino acid, making it an ideal starting point for the solution-phase synthesis of peptides from the C-terminus.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its effective utilization in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | [3] |

| Melting Point | 95-97 °C | [3] |

| Optical Activity | [α]20/D −106°, c = 1 in ethanol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water and ethanol |

This compound in Solution-Phase Peptide Synthesis (SPPS)

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains highly relevant, particularly for the large-scale production of shorter peptides and for syntheses where the starting material is a pre-formed amide like this compound. The general workflow involves the coupling of an N-protected amino acid to this compound, followed by the deprotection of the resulting dipeptide to allow for further chain elongation.

Protecting Group Strategies

The choice of the N-terminal protecting group for the incoming amino acid is critical for a successful synthesis. The two most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).

-

Fmoc Group: Removed under mild basic conditions (e.g., piperidine in DMF), which are generally compatible with the amide bond of this compound.

-

Boc Group: Requires acidic conditions for removal (e.g., trifluoroacetic acid - TFA). Care must be taken to avoid any acid-catalyzed side reactions.

The secondary amine of the proline ring in this compound does not typically require protection during the coupling of the first amino acid.

Coupling Reagents

Several coupling reagents can be employed to facilitate the formation of the peptide bond between the N-protected amino acid and this compound. The choice of reagent can significantly impact the reaction yield and the degree of racemization.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for fast reaction times and low racemization rates.

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective coupling cocktail. HOBt is added to suppress side reactions and reduce racemization.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (Vildagliptin Intermediate)

This protocol describes the acylation of this compound with chloroacetyl chloride, a key step in the synthesis of the antidiabetic drug Vildagliptin.

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Propylene oxide

-

Chloroacetyl chloride

-

Four-neck round-bottom flask

-

Stirrer

-

Cooling bath

-

Filtration apparatus

Procedure:

-

Add this compound (1 equivalent) to a four-neck flask containing anhydrous THF.

-

Heat the mixture to 40°C with stirring to dissolve the this compound.

-

Cool the solution to -20°C.

-

Add propylene oxide (2 equivalents) as an acid-binding agent.

-

Slowly add chloroacetyl chloride (1.79 equivalents) dropwise, maintaining the temperature at -20°C.

-

After the addition is complete, maintain the reaction at -20°C for 1 hour.

-

Warm the reaction mixture to 0°C and stir for an additional hour.

-

Collect the resulting white solid by suction filtration.

-

Wash the solid with a small amount of cold THF.

-

Dry the product under vacuum at 40°C.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 87.4% - 89.3% |

| Purity (HPLC) | >98.5% | |

Protocol 2: General Solution-Phase Coupling of an N-Fmoc-Amino Acid to this compound using HATU

This protocol provides a general procedure for the synthesis of an N-Fmoc-dipeptide amide.

Materials:

-

N-Fmoc-protected amino acid

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, HPLC)

Procedure:

-

Dissolve the N-Fmoc-protected amino acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

-

Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes to pre-activate the amino acid.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC.

Expected Quantitative Data (General Estimate):

| Parameter | Expected Value |

|---|---|

| Yield | 70-90% |

| Purity (after purification) | >95% |

Enzymatic Synthesis of C-Terminal Proline Amide Peptides

An alternative to chemical synthesis is the use of enzymes. Carboxypeptidase Y has been shown to catalyze the amidation of peptides with a C-terminal prolyl-Xaa sequence (where Xaa is a hydrophobic amino acid) in the presence of ammonia. This method offers high selectivity and avoids the need for protecting groups.

Experimental Setup:

-

Substrate: A peptide with a C-terminal prolyl-leucine, -isoleucine, -valine, or -phenylalanine.

-

Enzyme: Carboxypeptidase Y.

-

Ammonia Source: Aqueous ammonia or an ammonium salt with an alkali.

-

Solvent: Aqueous solution, potentially with an organic co-solvent like dioxane to aid substrate solubility.

-

Temperature: 25-40°C.

Quantitative Data from an Exemplary Reaction:

| Substrate | Product | Yield | Reference |

|---|

| CBZ-Ala-Pro-Leu-OH | CBZ-Ala-Pro-NH₂ | 43% | |

Purification and Characterization

Purification of the synthesized peptides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is assessed by analytical HPLC, and the identity is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Challenges and Considerations

While this compound is a valuable precursor, researchers should be aware of potential challenges:

-

Solubility: While this compound itself is soluble, the resulting N-protected dipeptides and longer peptide chains can have varying solubilities, which may complicate the reaction and purification steps.

-

Side Reactions: As with any peptide synthesis, side reactions such as racemization can occur, especially with certain coupling reagents and conditions. The use of additives like HOBt can mitigate this risk.

-

Purification: The purification of solution-phase synthesis products can be more labor-intensive compared to SPPS, where byproducts are easily washed away.

-

Proline-Specific Issues: Peptides rich in proline can be prone to aggregation and the formation of secondary structures, which can hinder reaction kinetics.

Conclusion